molecular formula C14H18O3 B13995594 1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid CAS No. 220875-86-5

1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid

Cat. No.: B13995594
CAS No.: 220875-86-5
M. Wt: 234.29 g/mol
InChI Key: PYYRNGIVVDIXBQ-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a 4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with cyclopentanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

    Cyclopentanecarboxylic acid: A simpler analog without the methoxyphenylmethyl group.

    1-Methylcyclopentanecarboxylic acid: A compound with a methyl group instead of the methoxyphenylmethyl group.

    4-Methoxybenzylcyclopentane: A compound with a similar phenyl ring substitution but lacking the carboxylic acid group.

Uniqueness: 1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid is unique due to the presence of both the cyclopentane ring and the methoxyphenylmethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

220875-86-5

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18O3/c1-17-12-6-4-11(5-7-12)10-14(13(15)16)8-2-3-9-14/h4-7H,2-3,8-10H2,1H3,(H,15,16)

InChI Key

PYYRNGIVVDIXBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCCC2)C(=O)O

Origin of Product

United States

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